molecular formula C8H7ClZn B14284975 Zinc, chloro(1-phenylethenyl)- CAS No. 119441-92-8

Zinc, chloro(1-phenylethenyl)-

Cat. No.: B14284975
CAS No.: 119441-92-8
M. Wt: 204.0 g/mol
InChI Key: FAJJJPDPINKQLA-UHFFFAOYSA-M
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Description

Zinc, chloro(1-phenylethenyl)-: is an organozinc compound that features a zinc atom bonded to a chlorine atom and a 1-phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro(1-phenylethenyl)- typically involves the reaction of zinc chloride with 1-phenylethenyl halides under controlled conditions. One common method is the reaction of zinc chloride with 1-phenylethenyl bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at room temperature and requires careful control of the stoichiometry to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of zinc, chloro(1-phenylethenyl)- may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Zinc, chloro(1-phenylethenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced to form zinc metal and the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

    Oxidation: Zinc oxide and phenylacetaldehyde.

    Reduction: Zinc metal and styrene.

    Substitution: Zinc hydroxide or zinc alkoxides and the corresponding substituted hydrocarbons.

Scientific Research Applications

Zinc, chloro(1-phenylethenyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to study the effects of organozinc compounds on biological systems, including their potential as antimicrobial agents.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of zinc, chloro(1-phenylethenyl)- involves its ability to participate in nucleophilic substitution and oxidative addition reactions. The zinc atom acts as a Lewis acid, facilitating the formation of reactive intermediates that can undergo further transformations. The compound’s reactivity is influenced by the electronic properties of the 1-phenylethenyl group, which can stabilize or destabilize intermediates depending on the reaction conditions.

Comparison with Similar Compounds

  • Zinc, chloro(1-phenylethyl)-
  • Zinc, bromo(1-phenylethenyl)-
  • Zinc, iodo(1-phenylethenyl)-

Comparison: Zinc, chloro(1-phenylethenyl)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo and iodo counterparts. The chlorine atom’s electronegativity and bond strength influence the compound’s stability and reactivity in various chemical reactions. Additionally, the 1-phenylethenyl group provides a conjugated system that can participate in resonance stabilization, making it a versatile reagent in organic synthesis.

Properties

CAS No.

119441-92-8

Molecular Formula

C8H7ClZn

Molecular Weight

204.0 g/mol

IUPAC Name

chlorozinc(1+);ethenylbenzene

InChI

InChI=1S/C8H7.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1

InChI Key

FAJJJPDPINKQLA-UHFFFAOYSA-M

Canonical SMILES

C=[C-]C1=CC=CC=C1.Cl[Zn+]

Origin of Product

United States

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